3-Bromo-4-(bromomethyl)-1,1'-biphenyl
Overview
Description
3-Bromo-4-(bromomethyl)-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It is characterized by the presence of two bromine atoms attached to the biphenyl structure, specifically at the 3rd and 4th positions, with a bromomethyl group at the 4th position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 4-methylbiphenyl. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Substitution Reactions: Formation of biphenyl derivatives with various functional groups.
Coupling Reactions: Formation of extended biphenyl systems with diverse substituents.
Oxidation Reactions: Conversion to carboxylic acids or aldehydes.
Scientific Research Applications
3-Bromo-4-(bromomethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo nucleophilic substitution, allowing the compound to form covalent bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the bromomethyl group, leading to different reactivity and applications.
3-Bromo-4-methylbiphenyl: Similar structure but without the second bromine atom, affecting its chemical behavior.
4-(Bromomethyl)-1,1’-biphenyl: Similar but with bromine at different positions, influencing its reactivity and applications
Uniqueness: 3-Bromo-4-(bromomethyl)-1,1’-biphenyl is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBZQVMPUJYXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.